REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:12]([C:17]#[N:18])C(OC)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Cl-].[Na+].ClCCl>O.CS(C)=O>[Cl:1][C:2]1[C:3]([CH2:12][C:17]#[N:18])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
314 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(=O)OC)C#N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the medium is cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 0.5 L of dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with 0.5 L of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
ADDITION
|
Details
|
the crude product is diluted in 100 mL of dichloromethane
|
Type
|
WASH
|
Details
|
eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated so as
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |